

# Long-Term Animal Safety Profile of Enisamium Iodide: A Comparative Analysis

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## Compound of Interest

Compound Name: *Enisamium*

Cat. No.: *B1194652*

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This guide provides a comparative analysis of the long-term animal safety profile of **enisamium** iodide against other antiviral agents, including favipiravir, remdesivir, and oseltamivir. The available preclinical toxicology data from long-term animal studies are summarized to facilitate an evidence-based assessment of these compounds.

## Executive Summary

**Enisamium** iodide is an antiviral drug marketed in several countries for the treatment of influenza and other respiratory viral infections. While clinical studies have suggested a favorable safety profile in humans, publicly available data on its long-term safety in animal models are limited. In contrast, more extensive preclinical safety data are available for the comparator drugs favipiravir, remdesivir, and oseltamivir, particularly concerning reproductive and developmental toxicity. This guide collates the available information on chronic toxicity, genetic toxicity, carcinogenicity, and reproductive toxicity to provide a comparative overview.

## Comparative Toxicology Data

The following tables summarize the available quantitative data from preclinical toxicology studies. It is important to note that direct comparative studies are scarce, and the data presented are collated from various sources.

Table 1: Chronic/Subchronic Toxicity

Drug	Species	Duration	Route of Administration	NOAEL (No-Observed-Adverse-Effect Level)	Target Organs/Toxicities
Enisamium Iodide	Data not publicly available				
Favipiravir	Rat	5 and 10 days	Oral gavage	Not established in this study	Liver and kidney: increased serum enzymes, oxidative and histopathologic damages, apoptotic cell death, and inflammation. <a href="#">[1]</a>
Remdesivir	Rat	5 days	Intraperitoneal	Not established in this study	Liver: blood vessel congestion, mononuclear cell infiltration, localized hepatocyte degeneration. <a href="#">[2]</a> Kidney: localized vacuolation of the tubular epithelium, focal glomerular

					tuft shrinkage.[2]
					Data suggests a good safety margin; higher doses may be associated with gastrointestinal intolerance. [3][4]
Osetamivir	Rat	6 months	Not specified	0.1 µg/kg/dose	
Dog	6 months & 1 year	Not specified	0.02 µg/kg/dose	[3]	

Table 2: Genetic and Carcinogenicity

Drug	Ames Test	In Vivo Genotoxicity (Micronucleus/Comet Assay)	Carcinogenicity
Enisamium Iodide	Data not publicly available	Data not publicly available	Stated to be non-carcinogenic in some literature, but primary data is not available.
Favipiravir	Data not publicly available	Induced DNA damage in vitro (Comet assay). <a href="#">[5]</a>	Data not publicly available
Remdesivir	Not specified	Genotoxic effects observed in mice (Comet Assay and Micronucleus Test).	Data not publicly available
Oseltamivir	Data not publicly available	Data suggests a low potential for genotoxicity.	Long-term carcinogenicity tests were not completed at the time of an FDA review. <a href="#">[6]</a>

Table 3: Reproductive and Developmental Toxicity

Drug	Species	Findings
Enisamium Iodide		Animal studies mentioned in some sources suggest no direct or indirect influence on reproductive function/fertility, but detailed study data is not publicly available.
Favipiravir	Rat, Mouse, Rabbit, Monkey	Teratogenic and embryotoxic effects observed.
Remdesivir	Rat, Rabbit	No adverse effects on embryo-fetal development at exposures up to 4 times the human exposure.
Oseltamivir	Rat, Rabbit	Animal studies do not suggest the potential for adverse effects on fetal development at clinically effective dosages. <a href="#">[7]</a> <a href="#">[8]</a>

## Experimental Protocols

Detailed experimental protocols for the key studies cited are provided below.

### Remdesivir: Genotoxicity Study in Mice

- Study Design: The genotoxic potential of Remdesivir was evaluated in mice using the Comet Assay and the Micronucleus Test.
- Animal Model: Mice.
- Dosing: Various doses were tested.
- Assays:
  - Comet Assay: To detect DNA damage in individual cells.

- Micronucleus Test: To assess chromosomal damage.
- Endpoints: DNA damage (Comet Assay), frequency of micronucleated erythrocytes (Micronucleus Test), and cytotoxicity.
- Molecular Analysis: Expression of p53 and bcl-2 genes was evaluated to understand the cellular response to genetic damage.
- Findings: The Comet Assay revealed genotoxic effects in all tested groups, primarily after 48 hours of exposure. The Micronucleus Test also showed genotoxicity in some groups and cytotoxicity in all cases. An increase in p53 gene expression and a decrease in bcl-2 gene expression were observed, suggesting a response to genetic damage and a potential for genotoxicity.

## Favipiravir: In Vitro Genotoxicity and Oxidative Stress Study

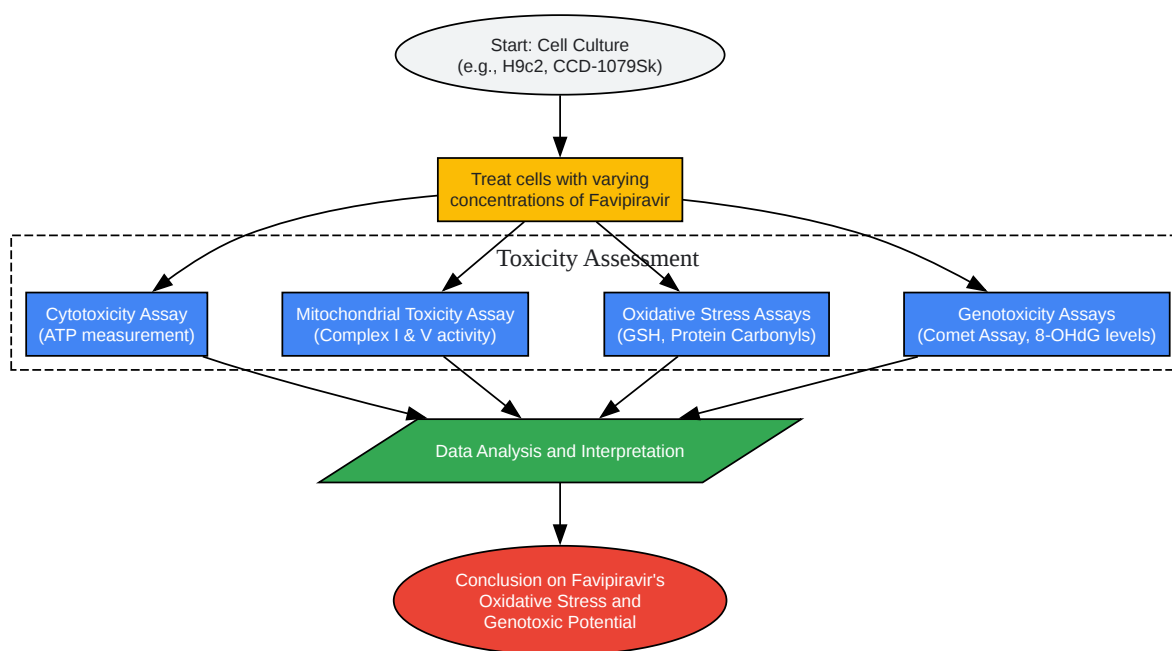
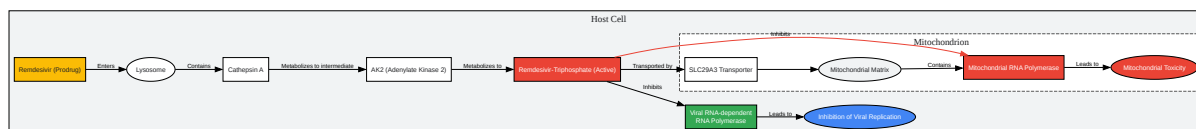
- Study Design: The study aimed to examine whether favipiravir induced cytotoxicity, genotoxicity, and/or oxidative damage in vitro.
- Cell Lines: Cardiomyoblastic cell line H9c2 and skin fibroblastic cell line CCD-1079Sk.
- Assays:
  - Cytotoxicity: Measured by ATP content.
  - Mitochondrial Toxicity: Evaluated the inhibitory effect on mitochondrial electron transport chain enzymes complex I and complex V.
  - Oxidative Stress: Measured glutathione (GSH) and protein carbonyl levels.
  - Genotoxicity: Assessed using the Comet assay and measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels.
- Findings: Favipiravir decreased ATP levels, inhibited mitochondrial complex I and complex V, increased markers of oxidative stress, and induced DNA damage in both cell lines. These

results suggest that favipiravir can induce oxidative stress and genotoxicity, which may contribute to organ-specific toxicity.[\[5\]](#)[\[9\]](#)

## Signaling Pathways and Experimental Workflows

### Remdesivir-Induced Mitochondrial Toxicity Pathway

The following diagram illustrates the proposed pathway for remdesivir-induced cytotoxicity, which involves its metabolism and subsequent impact on mitochondrial function.



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